

Pharmacokinetic analysis of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models

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Compound of Interest

4-[2-[4-(3-Phenylpyrazolo[1,5Compound Name: a]pyrimidin-6yl)phenoxy]ethyl]morpholine

Cat. No.:

B1670826

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Application Notes: Pharmacokinetic Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting potent inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases. Key targets include Phosphoinositide 3-kinase delta (PI3K δ), Threonine Tyrosine Kinase (TTK), Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinases (CDKs). The successful development of these compounds as therapeutic agents is contingent not only on their pharmacodynamic potency but also on their pharmacokinetic (PK) properties. This document provides an overview of the preclinical pharmacokinetic analysis of pyrazolo[1,5-a]pyrimidine derivatives, including representative data and detailed protocols for key in vitro and in vivo assays.

Data Presentation: In Vitro and In Vivo Pharmacokinetic Parameters

The following tables summarize representative pharmacokinetic data for different classes of pyrazolo[1,5-a]pyrimidine inhibitors. These values are compiled from various preclinical studies and serve as a general reference.



Table 1: In Vitro ADME Properties of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Class	Target	Assay	Species	Result	Reference
PI3Kδ Inhibitor	ΡΙ3Κδ	Metabolic Stability (Microsomes)	Mouse	t½ > 60 min	[1](INVALID- LINK)
PI3Kδ Inhibitor	ΡΙ3Κδ	Metabolic Stability (Microsomes)	Human	t½ > 60 min	[1](INVALID- LINK)
TTK Inhibitor (CFI-402257)	ттк	CYP Inhibition Human (IC50)		1A2, 2D6: >25 μM; 2C9: 13 μM; 2C19: 8 μM	[2](INVALID- LINK)
CDK2 Inhibitor	CDK2	Caco-2 Permeability (Papp A → B)	Human	Moderate to High	[3](INVALID- LINK)

Table 2: In Vivo Pharmacokinetic Parameters of Representative Pyrazolo[1,5-a]pyrimidine Derivatives



Comp ound Class	Targe t	Speci es	Route	Dose (mg/k g)	Cmax (ng/m L)	Tmax (h)	AUC (ng·h/ mL)	Oral Bioav ailabil ity (%)	Clear ance (mL/ min/k g)
TTK Inhibit or (Cpd 10)	ттк	Mouse	PO	5	-	-	-	High	-
TTK Inhibit or (Cpd 12)	ттк	Mouse	PO	5	-	-	-	High	-
TTK Inhibit or (Cpd 16)	ттк	Rat	PO	5	-	-	-	High	Low
TTK Inhibit or (Cpd 24)	ттк	Rat	РО	5	-	-	-	High	Low
TTK Inhibit or (Cpd 16)	ттк	Dog	РО	5	-	-	-	-	Low
TTK Inhibit or	TTK	Dog	РО	5	-	-	-	-	Low







(Cpd 24)								
CDK2 Inhibit or (Cpd 15j)	CDK2	Mouse	PO	-	-	-	-	Orally availa - ble

Note: Specific numerical values for Cmax, Tmax, and AUC were not always available in the public domain for all compounds listed. The table reflects the qualitative descriptions of pharmacokinetic properties mentioned in the cited literature.

Signaling Pathway Diagrams

Understanding the biological context of the drug target is crucial for interpreting pharmacodynamic and pharmacokinetic data. Below are diagrams of key signaling pathways regulated by targets of pyrazolo[1,5-a]pyrimidine derivatives.



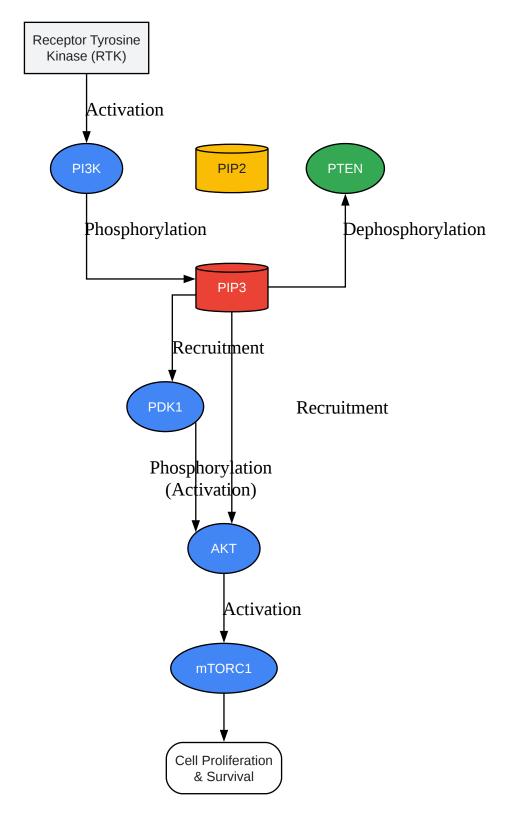


Figure 1: PI3K/AKT/mTOR Signaling Pathway.



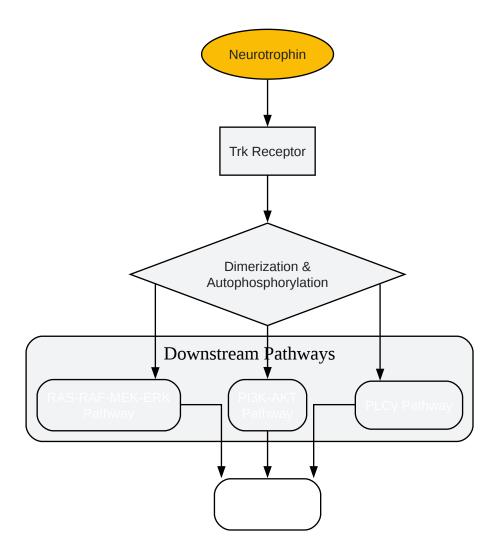


Figure 2: Trk Signaling Pathway.



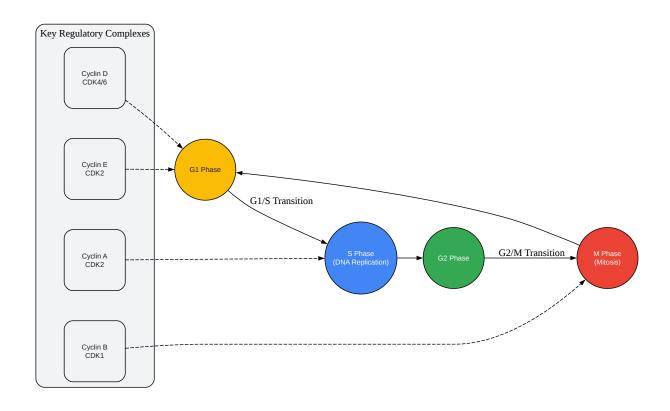


Figure 3: CDK Regulation of the Cell Cycle.

Experimental Protocols In Vitro Metabolic Stability in Liver Microsomes

Methodological & Application





This protocol is designed to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[4][5][6]

Materials:

- Test compound stock solution (e.g., 10 mM in DMSO)
- Pooled liver microsomes (human, rat, or mouse)
- Phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Ice-cold acetonitrile with an internal standard
- 96-well plates
- Incubator/shaker (37°C)
- Centrifuge
- LC-MS/MS system

Procedure:

- Prepare a working solution of the test compound (e.g., 100 μM in buffer).
- In a 96-well plate, add phosphate buffer, the microsomal suspension (final protein concentration 0.5-1.0 mg/mL), and the test compound working solution (final concentration 1 μM).
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

Methodological & Application





- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
- Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).



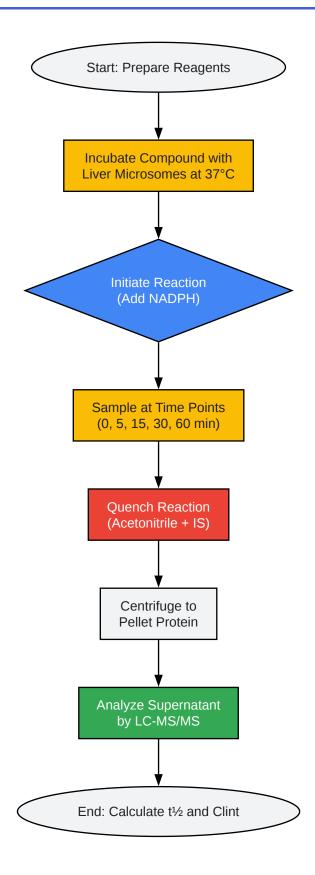


Figure 4: Metabolic Stability Assay Workflow.



Plasma Protein Binding by Equilibrium Dialysis

This protocol determines the fraction of a compound that is bound to plasma proteins.[1][7][8]

Materials:

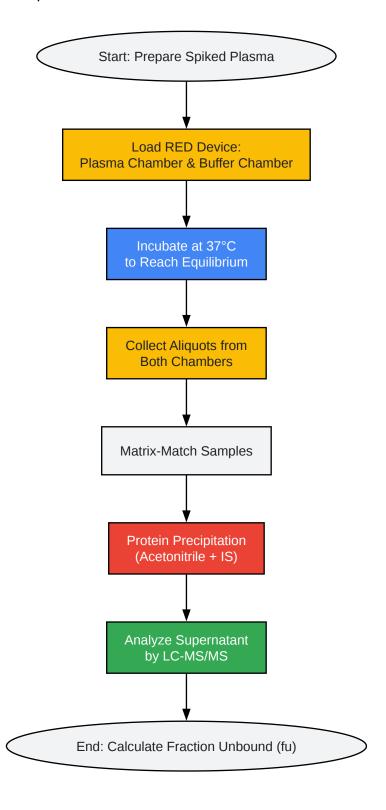
- · Test compound stock solution
- Plasma (human, rat, or mouse)
- Phosphate buffered saline (PBS), pH 7.4
- Rapid Equilibrium Dialysis (RED) device with dialysis membrane (e.g., 8 kDa MWCO)
- Incubator/shaker (37°C)
- Acetonitrile with internal standard
- LC-MS/MS system

Procedure:

- Spike the test compound into plasma to the desired final concentration (e.g., $1 \mu M$).
- Add the spiked plasma to one chamber of the RED device.
- · Add PBS to the other chamber.
- Seal the device and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.
- After incubation, collect aliquots from both the plasma and buffer chambers.
- Matrix-match the samples (add blank plasma to the buffer aliquot and PBS to the plasma aliquot).
- Precipitate proteins by adding ice-cold acetonitrile with an internal standard.
- Centrifuge and analyze the supernatant by LC-MS/MS.



• Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.



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Figure 5: Plasma Protein Binding Workflow.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical oral pharmacokinetic study in mice or rats.

Materials:

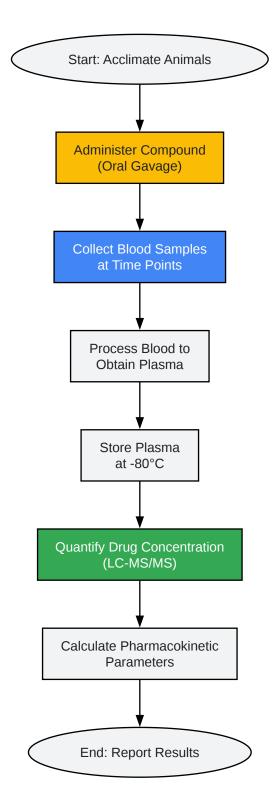
- Test compound formulation (e.g., solution or suspension)
- Rodents (e.g., male Sprague-Dawley rats or CD-1 mice)
- Dosing gavage needles
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- Freezer (-80°C) for plasma storage
- LC-MS/MS system for bioanalysis

Procedure:

- Acclimate animals for at least 3 days prior to the study.
- Fast animals overnight before dosing (water ad libitum).
- Administer the test compound formulation via oral gavage at the desired dose.
- Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein).
- Process blood samples to obtain plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
- Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.



 Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.



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Figure 6: In Vivo Pharmacokinetic Study Workflow.

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